(4-Ethoxy-2-fluorophenyl)methanamine
Overview
Description
(4-Ethoxy-2-fluorophenyl)methanamine is an organic compound with the molecular formula C9H12FNO It is characterized by the presence of an ethoxy group and a fluorine atom attached to a phenyl ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-2-fluorophenyl)methanamine can be achieved through several methods. One common approach involves the reaction of 4-ethoxy-2-fluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. This process typically employs reducing agents such as sodium cyanoborohydride or lithium aluminum hydride to facilitate the formation of the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-2-fluorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or ethoxy positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted phenylmethanamines .
Scientific Research Applications
(4-Ethoxy-2-fluorophenyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic effects, such as its role in drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Ethoxy-2-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the ethoxy and fluorine groups can influence its binding affinity and selectivity. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Ethyl-2-fluorophenyl)methanamine
- (4-Methoxy-2-fluorophenyl)methanamine
- (4-Ethoxy-2-chlorophenyl)methanamine
Uniqueness
(4-Ethoxy-2-fluorophenyl)methanamine is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ethoxy group and a fluorine atom on the phenyl ring differentiates it from other similar compounds, potentially leading to unique applications and effects .
Properties
IUPAC Name |
(4-ethoxy-2-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNMLOWAAMVEMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1061651-15-7 | |
Record name | 1-(4-ethoxy-2-fluorophenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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